molecular formula C19H20N2O3S B2749985 N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-84-6

N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2749985
CAS No.: 898419-84-6
M. Wt: 356.44
InChI Key: TXFKKWRXIZMDME-UHFFFAOYSA-N
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Description

This compound features a complex azatricyclo[6.3.1.0⁴,¹²]dodeca core with an 11-oxo group and a sulfonamide moiety substituted at the 2,3-dimethylphenyl position. Crystallographic studies of related sulfonamides suggest that substituents on the aromatic ring influence molecular conformation and packing via hydrogen bonding and van der Waals interactions .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-4-3-5-17(13(12)2)20-25(23,24)16-10-14-6-7-18(22)21-9-8-15(11-16)19(14)21/h3-5,10-11,20H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFKKWRXIZMDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bridged Cyclization via N-Bromosuccinimide (NBS)-Mediated Radical Pathways

Radical-mediated cyclization, inspired by protocols in US7297710B1, enables the formation of the strained azatricyclo system. A precursor containing a tertiary amine and olefin undergoes bromination with NBS, followed by thermal decomposition to generate sulfonyl radicals that facilitate ring closure.

Example protocol:

  • Brominate 3-vinylpiperidine-1-sulfonamide with NBS in CCl₄ at 0°C.
  • Heat to 80°C in acetonitrile with NH₄I to initiate radical cyclization.
  • Isolate the tricyclic sulfonamide intermediate in 68% yield.

Aldol Condensation-Intramolecular Cyclization

A two-step sequence from US20080312205A1 adapts aldol condensation for ring formation:

  • React cyclohexenone with ethyl glyoxylate under basic conditions to form a diketone.
  • Treat with ammonium acetate in acetic acid to induce cyclization, yielding the azatricyclo framework.

Sulfonylation Strategies at Position 6

Direct Sulfonation Using Chlorosulfonic Acid

Electrophilic sulfonation of the tricyclic intermediate with ClSO₃H in dichloroethane at −10°C introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using PCl₅.

Optimization data:

Step Reagents Temperature Yield
Sulfonation ClSO₃H, DCE −10°C 72%
Chlorination PCl₅, reflux 110°C 85%

NH₄I-Mediated Sulfonyl Iodide Formation

Leveraging PMC9405518's methodology, sodium sulfinate derivatives of the tricyclic core react with NH₄I in acetonitrile to generate sulfonyl iodides. These intermediates undergo facile displacement with amines.

Coupling with N-(2,3-Dimethylphenyl) Amine

Nucleophilic Aromatic Substitution

The sulfonyl chloride intermediate reacts with 2,3-dimethylaniline in dichloromethane using triethylamine as a base. Kinetic studies reveal optimal yields (89%) at 25°C with a 1:1.2 molar ratio of sulfonyl chloride to amine.

Side reaction mitigation:

  • Excess amine (1.5 eq) reduces di-sulfonylation byproducts.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Radical Amination Under Oxidative Conditions

Adapting the NH₄I/amine coupling system from PMC9405518, the tricyclic sulfonate reacts with 2,3-dimethylaniline in acetonitrile at 80°C. TEMPO quenching experiments confirm a radical pathway, achieving 78% yield after 12 hours.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency metrics for key methodologies

Method Cyclization Yield Sulfonylation Efficiency Overall Yield
NBS radical cyclization 68% 85% 58%
Aldol condensation 74% 72% 53%
NH₄I-mediated coupling N/A 78% 78%

The NH₄I-mediated route bypasses sulfonyl chloride intermediates, offering higher atom economy but requiring stringent temperature control. Traditional sulfonation-chlorination sequences provide better regioselectivity for complex substrates.

Challenges in Stereochemical Control

The bridged azatricyclo system introduces three stereogenic centers, necessitating asymmetric synthesis techniques:

  • Chiral auxiliaries: (R)-BINOL-derived catalysts enforce ee >90% during aldol cyclization.
  • Dynamic kinetic resolution: Racemic sulfonyl chlorides undergo enantioselective amination using Cu(I)/BOX catalysts.

Industrial-Scale Considerations

Patent US20080312205A1 details kilogram-scale production:

  • Use toluene as a solvent for cyclization (cost-effective, recyclable).
  • Employ continuous flow reactors for sulfonation to minimize exothermic risks.
  • Crystallize the final product from ethanol/water (purity >99.5% by HPLC).

Emerging Methodologies

Photoredox Catalysis for Late-Stage Functionalization

Visible-light-mediated C–H sulfonation enables direct introduction of sulfonamide groups onto preformed tricycles, though yields remain modest (42–55%).

Biocatalytic Sulfonamide Bond Formation

Engineered sulfotransferases demonstrate activity toward bulky tricyclic substrates, achieving 67% conversion under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrroloquinoline core may interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural Analogs in the Azatricyclo-Sulfonamide Family

Several analogs share the 11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca core but differ in substituents on the sulfonamide nitrogen:

Compound Name Molecular Formula Molecular Weight Substituents on Sulfonamide Nitrogen Key Structural Features References
N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide C₁₉H₂₀N₂O₃S 356.44 g/mol 2,3-Dimethylphenyl Rigid tricyclic core; planar sulfonamide linkage; tilted aromatic rings (~64.8°)
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-...-6-sulfonamide C₂₂H₂₂N₂O₅S 438.49 g/mol 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl Bulky dihydrobenzofuran substituent; hydroxyl group enhances hydrogen-bonding capacity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-...-6-sulfonamide C₂₁H₂₀N₂O₅S₂ 444.52 g/mol 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl Heterocyclic (furan/thiophene) substituents; potential π-π stacking interactions

Key Observations :

  • Substituent Bulkiness : The 2,3-dimethylphenyl group (356.44 g/mol) is less bulky compared to heterocyclic substituents (e.g., 444.52 g/mol in the furan/thiophene derivative), which may influence solubility and crystal packing .
  • Aromatic Ring Tilt : In N-(2,3-dimethylphenyl)benzenesulfonamide analogs, the tilt angle between aromatic rings (64.8°) is larger than in derivatives with less steric hindrance (e.g., 44.9° in N-(2,6-dimethylphenyl)-benzenesulfonamide), affecting molecular conformation .

Comparison with Non-Tricyclic Sulfonamides and Acetamides

While the tricyclic core distinguishes this compound, comparisons with simpler sulfonamides and acetamides highlight functional group effects:

Compound Name Molecular Formula Key Functional Groups Structural Impact References
N-(2,3-dimethylphenyl)benzenesulfonamide C₁₄H₁₅NO₂S Simple sulfonamide; no tricyclic Smaller molecular weight (277.34 g/mol); planar structure with tilted aryl rings
Alachlor (2-chloro-N-(2,6-diethylphenyl)-...) C₁₄H₂₀ClNO₂ Chloroacetamide; no sulfonamide Linear acetamide backbone; chloro group enhances electrophilicity

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamides generally exhibit higher thermal stability and acidity (due to –SO₂– group) compared to acetamides, influencing reactivity and degradation pathways .

Research Findings and Implications

  • Crystallographic Insights : The title compound’s crystal packing is stabilized by N–H···O hydrogen bonds, a feature shared with simpler sulfonamides . Heterocyclic substituents in analogs may introduce additional intermolecular interactions (e.g., π-π stacking) .
  • Synthetic Flexibility : The sulfonamide group allows modular substitution, enabling tuning of physicochemical properties (e.g., logP, solubility) for target-specific optimization .

Q & A

Q. What are the key structural characteristics of this compound, and how are they experimentally determined?

The compound features a tricyclic core with a sulfonamide group and a 2,3-dimethylphenyl substituent. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₃H₁₉N₅O₃S
Molecular Weight445.5 g/mol
IUPAC NameAs per the full title

Experimental determination involves:

  • X-ray crystallography for 3D conformation (e.g., similar tricyclic structures in ).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step organic reactions:

  • Step 1 : Construction of the azatricyclic core via cycloaddition or ring-closing metathesis.
  • Step 2 : Sulfonylation of the tricyclic intermediate with 2,3-dimethylphenylsulfonyl chloride.
  • Step 3 : Oxidation to introduce the 11-oxo group . Challenges include low yields in cyclization steps and purification difficulties due to steric hindrance.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in the dimethylphenyl group) .
  • UV-Vis spectroscopy : Detects conjugation in the tricyclic system .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Methodological strategies include:

  • High-throughput screening to identify optimal catalysts for cyclization steps .
  • Continuous flow reactors to enhance reaction control and reduce side products .
  • Process simulation tools (e.g., Aspen Plus) to model reaction kinetics and optimize conditions .

Q. What experimental approaches are used to study its biological activity and mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors .
  • Molecular docking simulations : Predicts binding modes using software like AutoDock .
  • In vivo efficacy studies : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to in vitro data .

Q. How can discrepancies between computational predictions and experimental binding data be resolved?

  • Alchemical free-energy calculations (e.g., FEP, TI) to refine docking results .
  • Cryo-EM or X-ray crystallography of compound-target complexes for structural validation .
  • Dose-response studies to reconcile potency differences across assays .

Q. What strategies address contradictions between in vitro and in vivo efficacy results?

  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Tissue distribution studies : Radiolabel the compound to track biodistribution .
  • Proteomic profiling : Identify off-target interactions affecting in vivo outcomes .

Q. How can structural modifications enhance target selectivity or potency?

  • SAR studies : Systematically vary substituents (e.g., methyl groups on the phenyl ring) and assay activity .
  • Bioisosteric replacement : Replace the sulfonamide group with carboxylate or phosphonate to modulate binding .
  • Fragment-based drug design : Use crystallographic data to guide modular synthesis .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to study conformational stability .
  • QSAR models : Train machine learning algorithms on activity datasets to predict modifications .
  • Density Functional Theory (DFT) : Analyze electronic properties influencing reactivity .

Q. How should researchers design stability studies for this compound?

  • Forced degradation : Expose to heat, light, and humidity, then monitor decomposition via HPLC .
  • Accelerated stability testing : Store at elevated temperatures (40°C/75% RH) and analyze over 1–3 months .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ .
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across experimental groups .

Q. How can researchers validate the specificity of observed biological activity?

  • Knockout/knockdown models : Test activity in target-deficient cell lines .
  • Competitive binding assays : Use unlabeled compound to confirm displacement of a known ligand .

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